(2-Pyridin-2-ylpyrazol-3-yl)boronic acid
Description
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid is a heteroaromatic boronic acid featuring a pyridine ring fused to a pyrazole moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols and amines, enabling applications in drug design (e.g., protease inhibitors) and sensing .
Properties
IUPAC Name |
(2-pyridin-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARLAUWGMHSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2=CC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a pyrazole boronic acid under the influence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid can yield boronic esters, while reduction can produce borane derivatives .
Scientific Research Applications
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to active sites and block enzymatic activity. Additionally, the compound’s aromatic rings can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity .
Comparison with Similar Compounds
Pyrazole-Containing Boronic Acids
Pyrazole-based boronic acids, such as those in , undergo reactions with aryl boronic acids (ArB(OH)₂) under basic conditions (K₃PO₄, dioxane, 100°C). However, (2-Pyridin-2-ylpyrazol-3-yl)boronic acid’s fused pyridine-pyrazole system may alter reactivity due to increased aromatic conjugation and steric hindrance.
Heteroaromatic Boronic Acids
Triazole-substituted boronic acids, such as 1-amido-2-triazolylethaneboronic acid ( ), exhibit β-lactamase inhibition (Ki values comparable to phenyl-substituted analogs).
Physicochemical Properties
Acidity (pKa)
Boronic acid pKa critically influences binding affinity and reactivity. highlights that common boronic acids like 3-AcPBA and 4-MCPBA have high pKa (>8), limiting their utility at physiological pH. In contrast, fluorinated or electron-deficient boronic acids (e.g., those in ) exhibit lower pKa (~7), enhancing their suitability for biomedical applications. The pyridine ring in (2-Pyridin-2-ylpyrazol-3-yl)boronic acid likely reduces pKa due to electron-withdrawing effects, though experimental validation is needed .
Solubility
notes that aromatic boronic acids like pyren-1-yl boronic acid precipitate in aqueous media (e.g., RPMI culture medium). The hydrophilic pyrazole and pyridine groups in the target compound may improve water solubility compared to purely hydrocarbon-based analogs (e.g., phenanthren-9-yl boronic acid), though this depends on substitution patterns .
Antiproliferative Effects
Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show potent cytotoxicity (IC₅₀ ~0.2 µM) in triple-negative breast cancer cells ( ). While the target compound’s activity is unreported, its fused heteroaromatic system may enhance DNA intercalation or kinase inhibition compared to simpler aromatic boronic acids .
Enzyme Inhibition
β-Amido boronic acids (e.g., compound 3d in ) bind to SARS-related targets at µM concentrations. The pyridine-pyrazole scaffold in the target compound could mimic transition states in protease inhibition, similar to triazole derivatives in , but with distinct selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
